molecular formula C8H12ClNO B2948929 3-Tert-butyl-5-(chloromethyl)isoxazole CAS No. 69602-60-4

3-Tert-butyl-5-(chloromethyl)isoxazole

Cat. No.: B2948929
CAS No.: 69602-60-4
M. Wt: 173.64
InChI Key: LINYIIJIYSUIET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Tert-butyl-5-(chloromethyl)isoxazole is a chemical compound with the molecular formula C8H12ClNO and a molecular weight of 173.64 . It is used for research purposes .


Synthesis Analysis

The synthesis of this compound involves a high-purity synthesis method . This method is used to prepare the target product . The synthesis of isoxazoles often involves the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .


Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered heterocyclic moiety commonly found in many commercially available drugs . The presence of the labile N–O bond in the isoxazole ring allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .


Chemical Reactions Analysis

The chemical reactions involving this compound are mainly the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents . These transformations are sufficiently universal and are equally popular with synthetic chemists .

Future Directions

The future directions in the study of 3-Tert-butyl-5-(chloromethyl)isoxazole and similar compounds involve the development of new eco-friendly synthetic strategies . There is also a focus on the synthesis of new representatives of isoxazoles due to their synthetic availability, special chemical and biological properties, and widespread practical use .

Properties

IUPAC Name

3-tert-butyl-5-(chloromethyl)-1,2-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClNO/c1-8(2,3)7-4-6(5-9)11-10-7/h4H,5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LINYIIJIYSUIET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NOC(=C1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1.12 g of (3-t-butyl-isoxazol-5-yl)methanol was dissolved in 35 ml of dichloromethane, and 2.4 ml of thionyl chloride was added. The mixture was stirred at room temperature overnight. The reaction mixture was concentrated under reduced pressure. The residue was washed with hexane to obtain 1.12 g of 3-t-butyl-5-(chloromethyl)-isoxazole.
Quantity
1.12 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
2.4 mL
Type
reactant
Reaction Step Two

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